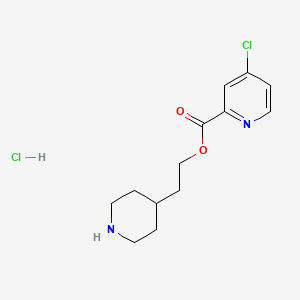![molecular formula C10H10N2O3 B1452436 methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190312-22-1](/img/structure/B1452436.png)
methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
描述
Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput techniques and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carboxylate groups using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer and other diseases.
Industry: It is used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.
相似化合物的比较
Similar Compounds
- Methyl 6-methoxy-1H-pyrrolo[3,4-b]pyridine-4-carboxylate
- Methyl 6-methoxy-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
- Methyl 6-methoxy-1H-pyrrolo[3,4-c]pyridine-4-carboxylate
Uniqueness
Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and electronic properties. These characteristics influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its methoxy and carboxylate groups provide sites for further functionalization, allowing for the creation of a diverse range of derivatives with potential therapeutic applications.
属性
IUPAC Name |
methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-5-7(10(13)15-2)6-3-4-11-9(6)12-8/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIOSDXEZFZBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


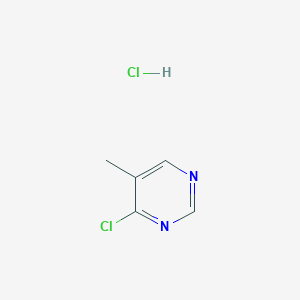
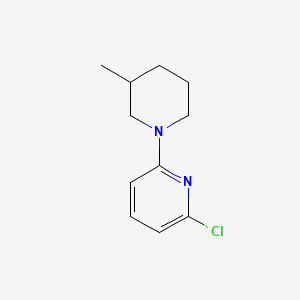
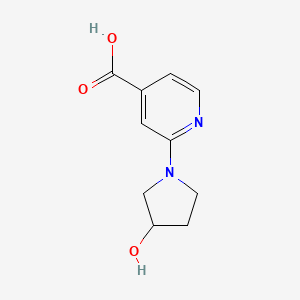
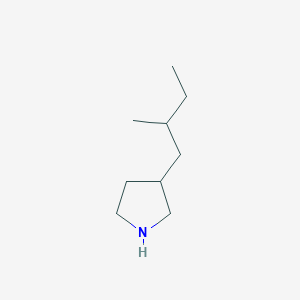
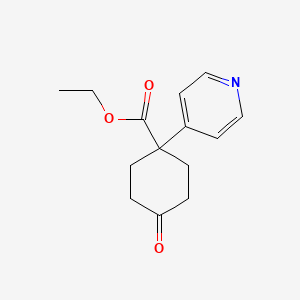
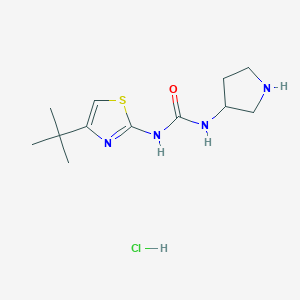
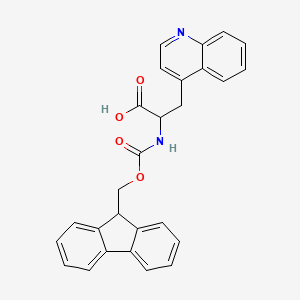
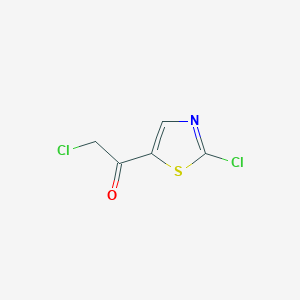
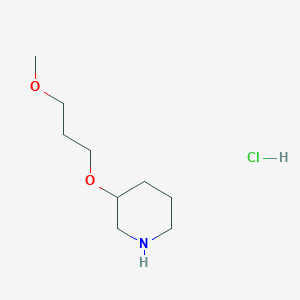
![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)
![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)

